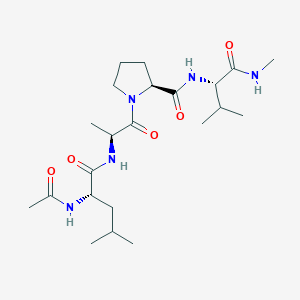
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and allows for automation. The resin-bound peptide is subjected to repeated cycles of deprotection and coupling until the desired sequence is obtained. The final peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Yields individual amino acids.
Oxidation: Forms disulfide-linked peptides if cysteine residues are present.
Reduction: Breaks disulfide bonds to yield free thiol groups.
Scientific Research Applications
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucine: A related compound with similar acetylation but different amino acid sequence.
N-Acetyl-L-alanine: Another acetylated amino acid with distinct properties.
N-Acetyl-L-proline: Shares the acetyl group but has different biological activity.
Uniqueness
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and modulate biological pathways sets it apart from other acetylated peptides .
Properties
CAS No. |
87117-82-6 |
|---|---|
Molecular Formula |
C22H39N5O5 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H39N5O5/c1-12(2)11-16(25-15(6)28)19(29)24-14(5)22(32)27-10-8-9-17(27)20(30)26-18(13(3)4)21(31)23-7/h12-14,16-18H,8-11H2,1-7H3,(H,23,31)(H,24,29)(H,25,28)(H,26,30)/t14-,16-,17-,18-/m0/s1 |
InChI Key |
MXKCKZUNFDFCBX-DKIMLUQUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















